molecular formula C23H26N2O3 B564391 Solifenacin N-oxide CAS No. 180272-28-0

Solifenacin N-oxide

Cat. No.: B564391
CAS No.: 180272-28-0
M. Wt: 378.5 g/mol
InChI Key: PNHAPLMCCXMFAI-QYYKVDRLSA-N
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Description

Solifenacin N-Oxide is a pharmacologically inactive metabolite and degradation product of solifenacin succinate, a selective antimuscarinic agent used to treat overactive bladder (OAB) syndrome. It is formed via N-oxidation of the quinuclidine ring during hepatic metabolism or oxidative degradation of the parent drug . Structurally, it differs from solifenacin by the addition of an oxygen atom to the quinuclidine nitrogen, resulting in a molecular formula of C23H26N2O3 and a molecular weight of 378.47 g/mol . This compound is identified as a key impurity in pharmaceutical formulations, particularly under oxidative stress conditions (e.g., exposure to hydrogen peroxide), where it accounts for up to 20% degradation of solifenacin .

Properties

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHAPLMCCXMFAI-QYYKVDRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-28-0
Record name Solifenacin N1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLIFENACIN N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day. Therefore, these factors should be considered when prescribing this compound.

Biochemical Analysis

Cellular Effects

The cellular effects of this compound are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist.

Biological Activity

Solifenacin N-Oxide is a metabolite of solifenacin, a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). Understanding the biological activity of this compound is crucial for assessing its pharmacological profile and potential clinical implications. This article reviews the metabolism, pharmacokinetics, efficacy, and safety of this compound, supported by relevant data tables and case studies.

Metabolism and Pharmacokinetics

Solifenacin is predominantly metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites, including this compound (M2), 4R-hydroxy-solifenacin (M3), 4R-hydroxy-N-oxide (M4), and N-glucuronide (M5) . Among these, only solifenacin and the 4R-hydroxy metabolite exhibit pharmacological activity. The N-oxide metabolite is primarily inactive, with less than 15% of the administered dose recovered in urine as intact solifenacin .

Table 1: Metabolites of Solifenacin

MetaboliteActivityRoute of EliminationPercentage Excreted
SolifenacinActiveUrine<15%
This compound (M2)InactiveUrine18%
4R-Hydroxy-Solifenacin (M3)ActiveUrine9%
4R-Hydroxy-N-Oxide (M4)InactiveUrine8%

Solifenacin acts primarily on the M3 muscarinic receptors located in the bladder detrusor muscle. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB and NDO . The pharmacological action of solifenacin is supported by clinical evidence demonstrating significant improvements in urinary urgency and frequency.

Efficacy in Clinical Trials

Clinical studies have consistently shown that solifenacin significantly improves symptoms of OAB. A notable study involving 739 patients demonstrated that solifenacin at doses of 5 mg or 10 mg daily resulted in significant reductions in daily urgency episodes compared to placebo .

Table 2: Summary of Clinical Trial Outcomes

Study ReferenceSample SizeTreatment DosePrimary OutcomeResult
ClinicalTrials.gov NCT004548967395/10 mg QDReduction in daily urgency episodesSignificant improvement (p<0.0001)
Efficacy Study 357Solifenacin vs. PlaceboPatient-reported outcomes on urgencyHigher satisfaction in treatment group

Safety Profile

The safety profile of solifenacin has been evaluated through various studies. Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were rare but included cases such as colonic obstruction . Importantly, short-term studies have indicated that solifenacin does not significantly impair cognitive function, even though it interacts with brain M1 receptors .

Case Studies

  • Pediatric Application : In pediatric populations with neurogenic detrusor overactivity, solifenacin has shown efficacy in improving bladder capacity and reducing urinary urgency. Phase III trials indicated that treatment led to significant improvements in urodynamic measures .
  • Long-term Use : A long-term follow-up study assessed patients on solifenacin for over a year. Results indicated sustained efficacy in managing OAB symptoms without a significant increase in adverse effects compared to initial treatment phases .

Scientific Research Applications

Pharmacological Mechanism of Action

Solifenacin acts by selectively blocking muscarinic M3 receptors in the bladder, which reduces involuntary detrusor contractions and alleviates symptoms associated with OAB. The N-oxide form, while less pharmacologically active than solifenacin itself, plays a crucial role in the drug's metabolism and pharmacokinetics. Understanding its formation and effects is essential for optimizing therapeutic strategies.

Treatment of Overactive Bladder

Solifenacin is primarily indicated for the management of OAB. Clinical studies have shown that it significantly reduces urinary urgency and frequency, improving patients' quality of life. The efficacy of solifenacin has been demonstrated in multiple randomized controlled trials, where it outperformed placebo and showed comparable effectiveness to other antimuscarinics like oxybutynin .

Pediatric Applications

Recent developments have explored the use of solifenacin in pediatric populations suffering from neurogenic detrusor overactivity (NDO). A series of clinical trials evaluated the pharmacokinetics and safety of solifenacin succinate oral suspension in children aged 2 to 18 years. Results indicated that solifenacin effectively manages NDO symptoms, with pharmacokinetic profiles supporting its use in younger patients .

Pharmacokinetics and Metabolism

The metabolism of solifenacin involves several pathways, with Solifenacin N-Oxide being one of the major metabolites identified in urine following administration. Studies indicate that approximately 69% of solifenacin is excreted in urine as metabolites, primarily as N-oxide and 4R-hydroxy derivatives .

Key Pharmacokinetic Parameters

ParameterValue
Absorption Time (Tmax)3 to 6 hours
Elimination Half-life~26.4 hours
Major MetabolitesN-Oxide, 4R-Hydroxy

Stability and Formulation Considerations

The stability of solifenacin formulations can be affected by its degradation into this compound. Recent studies have focused on developing formulations that minimize this degradation to maintain efficacy. For instance, novel oral dosage forms have been designed to enhance stability while ensuring bioequivalence to existing products like VESIcare® .

Efficacy in Adults

In a clinical trial comparing solifenacin with oxybutynin, solifenacin demonstrated superior efficacy in managing OAB symptoms without significant cognitive impairment .

Pediatric Efficacy

A phase 3 trial involving pediatric patients with NDO showed that solifenacin significantly reduced urgency episodes compared to baseline measurements, supporting its use in this demographic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolite Profile of Solifenacin vs. Other Antimuscarinics

Solifenacin N-Oxide is one of several metabolites of solifenacin, alongside 4R-hydroxy solifenacin (a minor active metabolite) and N-glucuronide conjugates. Unlike fesoterodine, which is metabolized to the active 5-hydroxymethyl tolterodine (5-HMT), this compound is pharmacologically inert, minimizing its contribution to systemic effects or adverse events (AEs) . In contrast, tolterodine is metabolized to a less active 5-HMT derivative, while darifenacin undergoes hydroxylation without forming significant N-oxides .

Chemical and Physicochemical Properties

Property This compound Solifenacin (Parent) Trospium (Hydrophilic Antimuscarinic)
Molecular Weight 378.47 g/mol 362.46 g/mol 392.3 g/mol
log D (lipophilicity) Not reported 3.6–4.9 (moderate) −1.22 (low)
CNS Penetration Likely reduced Moderate Negligible
Hydrogen Bonding 3 donors/acceptors 3 donors/acceptors 4 donors/acceptors

Degradation Pathways vs. Other N-Oxides

This compound is generated via oxidative degradation, a common pathway for amines. Comparatively:

  • Sorafenib N-Oxide : An active metabolite of sorafenib, contributing to its antitumor activity .
  • Isoverticine-β-N-Oxide : A bioactive alkaloid N-oxide with reduced toxicity compared to its parent compound .
  • 4-Methylmorpholine N-Oxide : Rapidly reduced by diboron reagents, unlike this compound, which is more stable under similar conditions .

This compound’s inactivity distinguishes it from other N-oxides, making it a benign byproduct in drug metabolism.

Key Research Findings

  • Stability Studies : Solifenacin degrades by 80% under 3% H2O2 (oxidative conditions), with N-Oxide as a major byproduct .
  • Pharmacokinetics : After oral dosing, 69% of solifenacin-derived radioactivity is excreted in urine, with N-Oxide as a primary metabolite .
  • Clinical Impact : The inert nature of this compound avoids additive AEs, unlike active metabolites of other antimuscarinics (e.g., 5-HMT from fesoterodine) .

Preparation Methods

Role of 3-Chloroperbenzoic Acid

mCPBA acts as an electrophilic oxidizing agent, transferring an oxygen atom to the nitrogen center of solifenacin. The reaction proceeds via a two-step mechanism: (1) formation of an oxaziridine intermediate and (2) rearrangement to the N-oxide. Sodium bicarbonate neutralizes the hydrochloric acid generated during mCPBA decomposition, preventing protonation of the amine and ensuring reaction efficiency.

Solvent and Temperature Effects

Dichloromethane’s low polarity and high volatility facilitate rapid mixing and easy removal post-reaction. Elevated temperatures (>25°C) risk over-oxidation or decomposition, while temperatures below 10°C slow reaction kinetics. The optimal range of 10°C–20°C balances speed and selectivity.

Alternative Oxidizing Agents

While mCPBA is the standard oxidant, other peracids (e.g., meta-chloroperbenzoic acid) may be explored. However, no alternative methods are documented in the reviewed literature, underscoring the reliability of the mCPBA-based approach.

Industrial-Scale Synthesis Considerations

Scaling this compound synthesis requires modifications to accommodate larger batches. Patent data on solifenacin succinate production offers insights into relevant industrial practices:

Crystallization and Filtration

Post-reaction, the product is isolated via vacuum filtration. Industrial processes often employ continuous filtration systems to handle slurries efficiently. Washing with cold DCM (5°C–10°C) removes impurities without significant product loss.

Drying Conditions

Lyophilization or tray drying at 50°C under vacuum (<30 mmHg) ensures residual solvent removal while preventing thermal degradation.

Quality Control

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) monitors purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Data Summary: Synthesis Parameters

ParameterDetailsReference
Starting Material Solifenacin
Oxidizing Agent 3-Chloroperbenzoic acid (mCPBA)
Solvent Dichloromethane (DCM)
Base Sodium bicarbonate
Temperature 10°C–20°C
Reaction Time 1 hour
Yield 83%
Purity >99% (HPLC)

Q & A

Q. How can researchers structure a manuscript to highlight this compound’s novel contributions to anticholinergic therapy?

  • Answer : Use a structured abstract emphasizing hypothesis, methods, and key findings. In the discussion, contextualize results against existing literature (e.g., compare metabolic stability to Tolterodine N-Oxide). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details and data availability statements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin N-oxide
Reactant of Route 2
Reactant of Route 2
Solifenacin N-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.